molecular formula C19H23N3O3 B2494027 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034579-00-3

3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No. B2494027
CAS RN: 2034579-00-3
M. Wt: 341.411
InChI Key: HAQDWCVQFVDWPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one" involves multi-component reactions, showcasing the complexity and precision required in organic synthesis. For instance, novel pyridine derivatives have been synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol through a one-spot, three-component reaction at room temperature, yielding significant insights into the synthetic pathways of similar compounds (Wu Feng, 2011).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in the unambiguous determination of molecular structures, providing detailed insights into the atomic configuration of compounds. For example, the molecular structure of pyran derivatives has been established through spectral data and X-ray diffraction, highlighting the importance of structural analysis in understanding the chemical nature of these compounds (A. S. Girgis et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their structural features. Various studies have explored the reactions involving the methoxyphenyl and pyrazinyl piperidinyl propanone backbone, demonstrating diverse chemical behavior and potential applications in synthesizing novel molecules with significant biological activities (J. Kumar et al., 2004).

Physical Properties Analysis

Understanding the physical properties of chemical compounds, such as solubility, melting point, and crystal structure, is essential for their practical application and manipulation in laboratory settings. Research focusing on related compounds provides valuable data on these physical aspects, aiding in the development of more efficient synthesis methods and the prediction of compound behavior under different conditions (Isuru R. Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, define the utility and applicability of a compound in chemical reactions and potential industrial applications. Studies on compounds with similar structures to "this compound" reveal intricate details about their chemical behavior, providing a foundation for further research and development in organic chemistry (P. K. Mahata et al., 2003).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-16-7-4-15(5-8-16)6-9-19(23)22-12-2-3-17(14-22)25-18-13-20-10-11-21-18/h4-5,7-8,10-11,13,17H,2-3,6,9,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQDWCVQFVDWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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